molecular formula C20H23N3O6S B14938827 N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938827
M. Wt: 433.5 g/mol
InChI Key: KWXIVMDUTJTILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring, a morpholine sulfonyl group, and a pyrrolidine carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the morpholine sulfonyl group and the pyrrolidine carboxamide moiety. Common reagents used in these reactions include furan-2-carboxaldehyde, morpholine, and various sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and various substituted sulfonyl compounds. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The furan ring and morpholine sulfonyl group play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)aniline
  • (furan-2-ylmethyl)({[4-(morpholin-4-yl)phenyl]methyl})amine
  • 5-(3-Chlorophenyl)-N-[4-morpholin-4-ymethyl)phenyl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide exhibits unique chemical properties due to the presence of the pyrrolidine carboxamide moietyAdditionally, the combination of the furan ring and morpholine sulfonyl group contributes to its distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23N3O6S/c24-19-12-15(20(25)21-13-17-2-1-9-29-17)14-23(19)16-3-5-18(6-4-16)30(26,27)22-7-10-28-11-8-22/h1-6,9,15H,7-8,10-14H2,(H,21,25)

InChI Key

KWXIVMDUTJTILS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.